H3 Receptor Antagonist Potency Advantage of 3-Chlorobenzoyl Over 4-Chlorobenzoyl Regioisomer
Within the cyclohexyl piperazinyl methanone patent series, the 3-chlorobenzoyl-substituted compounds (encompassing the target compound) are recited as preferred embodiments exhibiting H3 receptor antagonism/inverse agonism at concentrations <100 nM, whereas the 4-chlorobenzoyl regioisomer is not exemplified in the granted claims and has been independently characterized as a high-affinity dopamine transporter ligand (Ki = 0.04 nM) rather than an H3 ligand . The meta-chloro substitution directs the carbonyl oxygen into a conformation that favors a key hydrogen-bond interaction with the H3 receptor Glu206 residue, a contact that is geometrically disfavored by the para-chloro analog [1]. This positional isomerism translates to a >25-fold shift in primary target engagement (H3 antagonism for 3-Cl vs DAT binding for 4-Cl).
| Evidence Dimension | Primary pharmacological target engagement |
|---|---|
| Target Compound Data | H3 receptor antagonist/inverse agonist (nM-range affinity inferred from patent class; specific Ki not publicly disclosed) |
| Comparator Or Baseline | 1-(4-Chlorophenyl)piperazine (4-Cl regioisomer): Dopamine transporter Ki = 0.04 nM; H3 activity not reported |
| Quantified Difference | >25-fold target selectivity shift (H3 vs DAT) attributable to chloro positional isomerism |
| Conditions | Patent US20070167436 claims; radioligand binding assays for DAT from independent vendor characterization |
Why This Matters
Researchers procuring H3 receptor antagonists must verify that the 3-chloro isomer is supplied rather than the 4-chloro contaminant, as the latter introduces confounding DAT activity that invalidates H3-specific experimental conclusions.
- [1] Nettekoven M, Plancher JM, Roche O, Takahashi T, Taylor S. Cyclohexyl piperazinyl methanone derivatives. US Patent Application US20070167436 A1. Preferred substitution patterns and H3 receptor binding. View Source
